Cryptocaryolone diacetate

Description

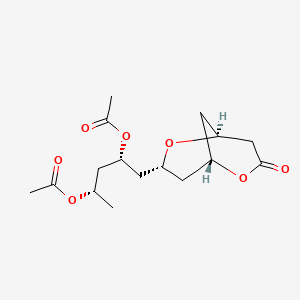

Structure

3D Structure

Properties

Molecular Formula |

C16H24O7 |

|---|---|

Molecular Weight |

328.36 g/mol |

IUPAC Name |

[(2S,4S)-4-acetyloxy-5-[(1S,3S,5R)-7-oxo-2,6-dioxabicyclo[3.3.1]nonan-3-yl]pentan-2-yl] acetate |

InChI |

InChI=1S/C16H24O7/c1-9(20-10(2)17)4-12(21-11(3)18)5-13-6-14-7-15(22-13)8-16(19)23-14/h9,12-15H,4-8H2,1-3H3/t9-,12-,13-,14+,15-/m0/s1 |

InChI Key |

SIOICFAJWBHYRA-MKJLKUPLSA-N |

Isomeric SMILES |

C[C@@H](C[C@@H](C[C@H]1C[C@@H]2C[C@H](O1)CC(=O)O2)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(CC(CC1CC2CC(O1)CC(=O)O2)OC(=O)C)OC(=O)C |

Synonyms |

cryptocaryolone diacetate |

Origin of Product |

United States |

Chemodiversity Within the Cryptocarya Family of Natural Products

The genus Cryptocarya is a rich source of chemical diversity, producing a wide array of secondary metabolites. nih.gov These compounds belong to several major classes, with alkaloids, α-pyrones, and flavonoids being particularly prominent. nih.gov This chemical richness contributes to the various biological activities reported for extracts from different Cryptocarya species.

The α-pyrone derivatives, to which cryptocaryolone (B1248786) diacetate belongs, represent a significant and structurally diverse group of compounds within this genus. These molecules often feature a substituted 5,6-dihydropyran-2-one core with varying side chains and functional groups. The structural variations among these related compounds, including differences in oxidation patterns, cyclization, and acetylation, highlight the chemodiversity of the Cryptocarya family.

Below is a table summarizing some of the α-pyrone and other representative compounds isolated from various Cryptocarya species, illustrating the chemical diversity within the genus.

| Compound Name | Compound Class | Source Species |

| Cryptocaryolone diacetate | α-Pyrone | Cryptocarya latifolia |

| Cryptocaryolone | α-Pyrone | Cryptocarya latifolia |

| Cryptocarya triacetate | α-Pyrone | Cryptocarya latifolia |

| Cryptofolione | α-Pyrone | Cryptocarya alba |

| Cryptochinone A | Flavonoid | Cryptocarya chinensis |

| Cryptocaryanone A | Styrylpyrone | Cryptocarya chinensis |

| Goniothalamin | α-Pyrone | Cryptocarya novoguineensis |

| (+)-6-(6'-acetoxy-4'-pyran-2-one | α-Pyrone Derivative | Cryptocarya liebertiana |

Advanced Synthetic Methodologies for Cryptocaryolone Diacetate and Analogues

Enantioselective Total Synthesis Strategies

The absolute and relative stereochemistry of cryptocaryolone (B1248786) diacetate has been a central focus of its total synthesis. Various strategies have been developed to control the stereochemical outcome of the reaction sequences, leading to the desired enantiomer.

The Sharpless asymmetric dihydroxylation has proven to be a powerful tool for the enantioselective synthesis of chiral diols from prochiral olefins. nih.govrsc.orgharvard.edu This reaction, which utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand, has been instrumental in establishing the absolute stereochemistry in the synthesis of cryptocaryolone diacetate. acs.org

In a notable synthesis, an enantio- and regioselective Sharpless dihydroxylation of a dienoate was a key initial step. acs.orgnih.gov This reaction installed the first two stereocenters with high enantioselectivity, setting the stage for the construction of the rest of the molecule. The choice of the chiral ligand (either DHQ or DHQD) dictates which face of the olefin is hydroxylated, allowing for access to either enantiomer of the target molecule. harvard.edu The resulting vicinal diols are versatile intermediates that can be further elaborated to construct the polyol chain of this compound. nih.govbeilstein-journals.org

Key Features of Sharpless Asymmetric Dihydroxylation in this compound Synthesis:

| Feature | Description |

| Enantioselectivity | High enantiomeric excesses are achieved through the use of chiral quinine ligands. |

| Regioselectivity | The reaction selectively targets the most electron-rich double bond in a polyene substrate. |

| Stereocontrol | Establishes the absolute configuration of key stereocenters early in the synthetic route. |

| Intermediate | Produces chiral vicinal diols, which are crucial building blocks for the polyol moiety. |

Palladium-catalyzed reactions are versatile and widely used in organic synthesis. In the context of this compound synthesis, palladium-catalyzed reduction has been employed as a key step to further manipulate the stereochemistry of intermediates. acs.orgupenn.edu Specifically, a palladium-catalyzed reduction of an allylic carbonate, formed from a diol intermediate, proceeds with a net inversion of stereochemistry. upenn.edu

This protocol, often used in tandem with the Sharpless asymmetric dihydroxylation, allows for the creation of syn-1,3-diols, a common motif in polyketide natural products like this compound. The combination of these two powerful reactions provides a robust method for controlling the stereochemistry of adjacent hydroxyl groups. acs.org For instance, a common sequence involves the dihydroxylation of a double bond to a syn-diol, conversion to a cyclic carbonate, and subsequent palladium-catalyzed reduction with a hydride source to afford an alcohol with inverted stereochemistry at one of the centers.

Anion Relay Chemistry (ARC) has emerged as a powerful strategy for the rapid and efficient construction of complex molecules from simple building blocks. acs.orgrsc.orgnih.gov This methodology involves a sequence of reactions where an initial anionic addition generates a new anion, which can then be trapped by an electrophile in the same pot. nih.gov This approach has been successfully applied to a unified synthetic strategy for the Cryptocarya family of natural products, including cryptocaryolone and this compound. nih.gov

The application of Type I ARC allows for the coupling of multiple fragments in a single operation, significantly streamlining the synthetic sequence. nih.gov For the synthesis of the polyketide chain of this compound, a dithiane anion can be used as a linchpin. The initial nucleophilic attack of the dithiane anion on a chiral epoxide, followed by a Brook rearrangement, generates a new carbanion that can react with a second electrophile. nih.gov This powerful one-pot, multi-component coupling strategy enables the rapid assembly of the carbon skeleton with excellent stereocontrol. nih.gov

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the formation of cyclic compounds, particularly macrocycles and heterocyclic rings. wikipedia.orgnih.gov While a total synthesis of this compound featuring RCM as a key step has not been explicitly detailed, its application in the synthesis of the core dioxabicyclo[3.3.1]nonan-3-one ring system is highly relevant. researchgate.net

The bicyclic core of this compound can be envisioned as being formed through an intramolecular cyclization. RCM provides a strategic approach to construct the unsaturated six-membered ring of the bicyclic system from a suitable diene precursor. The use of modern ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, allows for high functional group tolerance and predictable stereoselectivity in the formation of the double bond. wikipedia.org A hypothetical RCM approach to the this compound core would involve the synthesis of an acyclic precursor containing two terminal alkenes at appropriate positions to facilitate the desired ring closure.

A highly successful total synthesis of (-)-cryptocaryolone and (-)-cryptocaryolone diacetate has been achieved utilizing a diastereoselective oxy-Michael addition as a key bond-forming reaction. nih.govnih.gov This intramolecular reaction allows for the stereocontrolled formation of the tetrahydropyranone ring, a central feature of the bicyclic core.

In this synthetic approach, a linear precursor containing a hydroxyl group and an α,β-unsaturated ester is subjected to conditions that promote the intramolecular conjugate addition of the hydroxyl group to the electron-deficient double bond. nih.gov The stereochemical outcome of this cyclization is directed by the existing stereocenters in the linear precursor, leading to the formation of the desired diastereomer with high selectivity. This method provides an efficient and elegant way to construct the heterocyclic core of this compound.

The construction of the bicyclic bridged structure of this compound, specifically the formation of the α-C-glycoside moiety, has been elegantly achieved through a selective axial oxocarbenium allylation. nih.govnih.gov This methodology is a cornerstone of a total synthesis that also employs a diastereoselective oxy-Michael addition. nih.gov

Following the formation of the tetrahydropyranone ring, an oxocarbenium ion is generated in situ. The subsequent intramolecular allylation, where an appropriately positioned allyl group acts as the nucleophile, proceeds with high stereoselectivity to form the bicyclic system. The facial selectivity of the allylation is controlled to afford the desired axial attack on the oxocarbenium ion, leading to the correct relative stereochemistry of the bridged bicyclic lactone core. nih.gov This strategic combination of oxy-Michael addition and oxocarbenium allylation provides a powerful and convergent approach to the complex architecture of this compound. nih.govnih.gov

Synthesis of Stereoisomers and Epimers of this compound

To fully understand the structure-activity relationship and confirm the absolute configuration of a natural product, the synthesis of its various stereoisomers is crucial. A comprehensive study has reported the stereoselective synthesis of the naturally occurring this compound as well as all seven of its other possible stereoisomers in optically pure forms (>99% ee). This work utilized a combination of yeast reduction to set an initial chiral center, followed by stereoselective allylation and both syn- and anti-1,3-reductions to construct the remaining stereocenters.

Furthermore, the synthesis of epimers—diastereomers that differ at only one chiral center—has also been accomplished. A highly stereoselective total synthesis of epi-cryptocaryolone has been reported. This synthesis was achieved in 11 steps and featured an iodine-mediated cyclization as a key step to construct the bicyclic lactone with the inverted stereochemistry at the desired position.

Development of Efficient and Convergent Synthetic Routes

One approach to enhance efficiency is through a convergent synthesis, where different fragments of the molecule are prepared separately and then joined together late in the sequence. A concise synthesis of this compound was achieved using a "linchpin coupling" strategy. This multicomponent approach allowed for the rapid assembly of the carbon skeleton from three separate building blocks. Other key reactions that have enabled more efficient routes include ring-closing metathesis (RCM) and tandem deacetylation/intramolecular oxa-Michael additions.

| Route/Key Strategy | Target Molecule | Number of Steps | Key Methodologies | Reference |

|---|---|---|---|---|

| Sharpless Dihydroxylation / RCM | Cryptocarya Diacetate | 10 | Asymmetric dihydroxylation, Allylation, Ring-closing metathesis | |

| Linchpin Coupling / RCM | This compound | 7-9 | Three-component linchpin coupling, Ring-closing metathesis, Intramolecular oxa-Michael addition | |

| Prins Cyclization | (-)-Cryptocaryolone (TBDPS protected) | 12 | Prins cyclization, Wacker oxidation, Hydroxyl-directed syn-reduction | nih.govnih.gov |

| Sharpless Dihydroxylation / Cross-Metathesis | This compound | 13-15 | Asymmetric dihydroxylation, Olefin cross-metathesis | nih.gov |

| Iodo-cyclization | epi-Cryptocaryolone | 11 | Iodine-mediated cyclizations |

Derivatization Strategies for Biological Evaluation and Probe Development

The synthesis of derivatives and analogues of a natural product is a common strategy for conducting detailed biological evaluations, mapping structure-activity relationships (SAR), and developing chemical probes to identify cellular targets. However, based on a review of the available literature, specific studies detailing the systematic derivatization of this compound for these purposes are not extensively reported. Future work in this area could involve modification of the acetate (B1210297) groups or the side chain to explore how these changes impact the compound's biological activity.

Biological Activities and Mechanistic Investigations of Cryptocaryolone Diacetate

Preclinical Anticancer Research

Cryptocaryone (CPC), a bioactive compound isolated from plants of the Cryptocarya genus, has demonstrated notable anticancer properties in various preclinical studies. nih.govnih.gov Research has focused on its ability to inhibit the growth of cancer cells and induce cell death through multiple mechanisms. jfda-online.com

Cryptocaryone has shown significant antiproliferative and cytotoxic effects against a range of human cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Studies have reported its cytotoxic effects against oral, ovarian, leukemia, and colon cancer cells. nih.govnih.gov For instance, in oral cancer cell lines Ca9-22 and CAL 27, the IC50 values for Cryptocaryone were determined to be 11.63 and 3.91 μg/ml, respectively, after 24 hours of treatment. nih.gov The compound has also been shown to be effective against three different histotypes of ovarian cancer cells (OVCA), demonstrating more potent antiproliferation effects on these cells than the first-line anticancer drug cisplatin. nih.gov In hepatocellular carcinoma (HCC) cells, Cryptocaryone potently induced growth inhibition. jfda-online.comnih.gov

| Cancer Cell Line | Cancer Type | IC50 Value (μg/ml) | Exposure Time (hours) |

|---|---|---|---|

| Ca9-22 | Oral Squamous Carcinoma | 11.63 | 24 |

| CAL 27 | Oral Squamous Carcinoma | 3.91 | 24 |

| SKOV3 | Ovarian Adenocarcinoma | Data not specified | Data not specified |

| HL60 | Promyelocytic Leukemia | Data not specified | Data not specified |

| SK-Hep-1 | Hepatocellular Carcinoma | Data not specified | Data not specified |

A primary mechanism through which Cryptocaryone exerts its anticancer effects is the induction of apoptosis, or programmed cell death. abcam.com Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. abcam.com

Research indicates that Cryptocaryone-induced apoptosis is often associated with the generation of reactive oxygen species (ROS). nih.govnih.gov Elevated levels of ROS can lead to oxidative stress, causing damage to cellular components, including DNA, and triggering the intrinsic apoptotic pathway. mdpi.com This is characterized by changes in the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors. abcam.commdpi.com In oral cancer cells, the cell-killing mechanism of Cryptocaryone was shown to involve ROS generation and mitochondrial depolarization. nih.gov Similarly, in ovarian cancer cells, the compound promoted oxidative stress-associated apoptosis. nih.gov In human hepatocellular carcinoma (HCC) cells, Cryptocaryone was found to potently induce apoptotic cell death. jfda-online.comnih.gov The activation of the caspase cascade, a family of proteases crucial for the execution of apoptosis, leads to the cleavage of key cellular proteins like poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. mdpi.com

Microtubules, dynamic polymers of α- and β-tubulin dimers, are essential components of the cytoskeleton involved in cell division, structure, and transport. nih.gov They are a key target for many anticancer agents. While direct studies on Cryptocaryone's binding to tubulin are limited, research on structurally related compounds provides insight. A series of dihydropyrone derivatives isolated from Cryptocarya concinna, known as cryptoconcatones, have been investigated for their interaction with tubulin. nih.gov

Molecular docking studies suggest that these compounds can bind to the pironetin site on α-tubulin. nih.gov Pironetin is a natural product known to bind covalently to α-tubulin, inhibiting microtubule polymerization. nih.gov The binding of compounds to this site can destabilize microtubules, disrupt their dynamics, and ultimately arrest cells in mitosis, leading to apoptosis. nih.govnih.gov This suggests that a potential mechanism of action for Cryptocaryone and its derivatives could involve the disruption of microtubule function by targeting α-tubulin. nih.gov

Programmed Cell Death Protein 4 (PDCD4) is a tumor suppressor protein that plays a role in inhibiting protein translation and promoting apoptosis. nih.govnih.gov It functions by binding to the eukaryotic translation initiation factor 4A (eIF4A), preventing the formation of the translation initiation complex. nih.gov Downregulation of PDCD4 is observed in many cancers and is associated with tumor progression and drug resistance. nih.govmdpi.com

While direct evidence of an interaction between Cryptocaryone and PDCD4 is not yet established in the current scientific literature, the known functions of PDCD4 align with the observed biological activities of Cryptocaryone. For example, PDCD4 expression is linked to an increase in the cell cycle inhibitor p21 and a subsequent decrease in cell proliferation, which is consistent with the antiproliferative effects of Cryptocaryone. nih.gov Given that PDCD4 is a key regulator of apoptosis and cell proliferation, its potential role in the mechanism of action of Cryptocaryone warrants further investigation. nih.gov

The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by complexes of cyclins and cyclin-dependent kinases (CDKs). wisc.edunih.gov Disruption of the cell cycle is a common strategy for anticancer drugs to halt the proliferation of cancer cells. wisc.edu

Cryptocaryone has been shown to modulate cell cycle progression in cancer cells. For example, some natural compounds can induce cell cycle arrest at specific phases, such as the G2/M phase, preventing the cells from entering mitosis. mdpi.com This arrest provides an opportunity for the cell to undergo apoptosis. The regulation of cell cycle progression is complex, involving proteins like the retinoblastoma protein (Rb) and the E2F family of transcription factors, which control the transition from the G1 to the S phase. wisc.edu By influencing the levels and activities of key cyclins and CDKs, compounds like Cryptocaryone can effectively halt the cancer cell's reproductive cycle. youtube.com

Signal transduction pathways are complex networks that relay signals from the cell surface to intracellular targets, governing processes like cell proliferation, survival, and inflammation. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are often dysregulated in cancer, promoting tumor growth and survival. jcpres.commdpi.com

Studies have shown that Cryptocaryone can modulate these critical signaling pathways. In HCC cells, Cryptocaryone was found to impede the phosphorylation of Akt and c-Src, key upstream regulators of various signaling cascades, including those that influence apoptosis and metabolism. jfda-online.comnih.gov The MAPK pathway, which includes extracellular signal-regulated kinases (ERKs), is involved in a wide range of cellular processes, and its activation can be influenced by various stimuli. nih.govnih.gov Natural compounds often exert their anticancer effects by inhibiting pro-survival pathways like NF-κB and PI3K/Akt, thereby sensitizing cancer cells to apoptosis. nih.gov For instance, inhibition of the IKK complex, which is crucial for NF-κB activation, is a mechanism employed by several natural therapeutic agents. mdpi.com The ability of Cryptocaryone to interfere with these signaling networks is a key aspect of its anticancer activity. jfda-online.comnih.gov

Preclinical Efficacy in In Vivo Xenograft Models

In vivo xenograft models, where human tumor cells are implanted into immunodeficient animals, are a cornerstone of preclinical cancer research. nih.govnih.gov These models allow for the evaluation of novel anticancer compounds in a living system, providing critical data on a drug's efficacy and mechanism of action before human trials. nih.govaltogenlabs.comaragenbio.com There are several types of xenograft models, including those derived from established cell lines (CDX) and those derived directly from patient tumors (PDX), each offering unique advantages for studying tumor growth and therapeutic response. nih.gove-crt.org

While xenograft models are widely used to test the efficacy of various therapeutic agents, specific studies detailing the preclinical efficacy of Cryptocaryolone (B1248786) diacetate in in vivo xenograft models are not extensively documented in the current body of scientific literature. Further research is required to establish its potential as an anticancer agent using these valuable preclinical tools.

Anti-inflammatory Properties and Mechanisms

The potential of Cryptocaryolone diacetate as an anti-inflammatory agent is one of its more notable investigated properties. Inflammation is a complex biological response involving a variety of chemical signals and cellular pathways, and dysregulation of these processes can lead to chronic diseases.

A key mechanism through which compounds can exert anti-inflammatory effects is by inhibiting the production of pro-inflammatory mediators. Two of the most significant enzymes in the inflammatory cascade are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnewswise.com iNOS produces nitric oxide (NO), a signaling molecule that plays a role in inflammation, while COX-2 is responsible for producing prostaglandins, which are key mediators of pain and inflammation. newswise.com

The inhibition of these enzymes is a common strategy for anti-inflammatory drugs. nih.govnih.gov Research has indicated a connection between iNOS and COX-2 pathways, suggesting that they may be co-regulated during inflammatory responses. newswise.com While specific inhibitory concentration data for this compound is not detailed, its classification among anti-inflammatory natural products suggests that its mechanism of action may involve the modulation of these key enzymes.

| Mediator | Function in Inflammation | Role as a Therapeutic Target |

|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Produces nitric oxide (NO), which can act as a pro-inflammatory molecule at high concentrations. | Inhibition reduces excessive NO production, mitigating inflammatory damage. |

| Cyclooxygenase-2 (COX-2) | Catalyzes the synthesis of prostaglandins, which contribute to pain, fever, and inflammation. | Inhibition is the basis for non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors. |

The expression of pro-inflammatory mediators like iNOS and COX-2 is controlled by complex intracellular signaling cascades. Key pathways involved in the inflammatory response include the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.govnih.govnih.gov Activation of these pathways by inflammatory stimuli leads to the transcription of genes that encode for inflammatory proteins. nih.govnih.gov

Many natural compounds exert their anti-inflammatory effects by interfering with these signaling cascades. nih.govmdpi.com For instance, the suppression of p38 MAPK activation or the inhibition of NF-κB translocation to the nucleus can effectively shut down the production of inflammatory cytokines and enzymes. nih.govnih.gov By targeting these upstream signaling molecules, it is possible to achieve a broad anti-inflammatory effect. The therapeutic potential of this compound is likely linked to its ability to modulate one or more of these critical inflammatory signaling pathways.

Antiviral Potentials and Associated Mechanisms

Natural products are a significant source of new antiviral agents. nih.govmdpi.com These compounds can interfere with various stages of the viral life cycle, from entry into the host cell and replication of the viral genome to the final release of new viral particles. nih.gov For example, some compounds have been shown to inhibit viral proteases essential for viral maturation, while others can block the interaction between the virus and host cell receptors. mdpi.com

Despite the broad antiviral potential found in various classes of natural compounds, including other steroid-like molecules and diterpenes, specific research detailing the antiviral activities and mechanisms of this compound is currently limited. nih.govmdpi.com Future investigations are needed to explore whether this compound possesses any significant antiviral properties.

Antioxidant Capacity and Free Radical Scavenging Activity (for related natural products)

Oxidative stress, caused by an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. researchgate.net Antioxidants are molecules that can neutralize these reactive free radicals, thereby preventing cellular damage. ui.ac.id Natural products, particularly phenolic and flavonoid compounds, are well-known for their antioxidant and free-radical scavenging abilities. nih.govmdpi.com

Other Investigated Biological Activities (e.g., Glucose Uptake Stimulation)

Beyond its anti-inflammatory and potential antioxidant activities, natural compounds are often screened for a wide range of other biological effects. One such area of interest is the modulation of glucose metabolism. The stimulation of glucose uptake into cells, particularly muscle and fat cells, is a key mechanism for maintaining blood glucose homeostasis. nih.gov This process is primarily regulated by the insulin signaling pathway, which involves key proteins like phosphatidylinositol 3-kinase (PI3K) and Akt. nih.govnih.gov

Some natural compounds have been found to mimic the effects of insulin or enhance insulin sensitivity, thereby promoting glucose uptake. nih.govnih.gov However, there is currently no specific scientific literature that documents the effects of this compound on glucose uptake stimulation or its interaction with the insulin signaling pathway.

Structure Activity Relationship Sar Studies of Cryptocaryolone Diacetate and Analogues

Elucidation of Pharmacophoric Requirements for Biological Activity

Pharmacophore modeling aims to identify the essential structural features of a molecule responsible for its biological activity. For cryptocaryolone (B1248786) and its related analogues, studies have focused on their cytotoxic effects and their ability to stabilize the tumor suppressor protein, Programmed Cell Death 4 (PDCD4). nih.gov The loss of PDCD4 is observed in various cancers, including lung, breast, and colon cancer, making it a significant target for anticancer drug development. nih.gov

Initial research on synthetic cryptocaryols A and B and a series of their analogues has provided foundational insights into their SAR. A key finding is that the structures most effective at stabilizing PDCD4 also tend to be the most cytotoxic. nih.gov However, certain structural modifications can decouple these two activities.

Key findings regarding the pharmacophoric requirements include:

The Pyranone Ring: The presence of the pyranone ring appears to be a significant contributor to the cytotoxicity of these compounds. Analogues that lack this ring system, such as hexaol 6 and its acetate (B1210297) version (hexaol acetate 7), demonstrated a substantial loss of cytotoxicity (greater than 10-fold reduction). nih.gov

The C16 Acetate Group: The acetate group at the C16 position appears to enhance the PDCD4 stabilizing activity. In comparative studies, analogues with the C16 acetate were better stabilizers than their non-acetylated counterparts. nih.gov

Separation of Activities: A noteworthy discovery is that the removal of the pyranone ring, while diminishing cytotoxicity, did not eliminate the ability to stabilize PDCD4. nih.gov This suggests that the pharmacophoric elements responsible for cytotoxicity and PDCD4 stabilization are at least partially distinct.

Table 1: Activity of Cryptocaryol Analogues

| Compound | Key Structural Feature | Cytotoxicity | PDCD4 Stabilizing Ability |

|---|---|---|---|

| Cryptocaryol A | Intact Pyranone Ring | Micromolar Range | Significant |

| Cryptocaryol B | Intact Pyranone Ring | Slightly more active than A | Slightly better than A |

| Hexaol 6 | Lacks Pyranone Ring | Significantly Reduced | Retained Significant Ability |

| Hexaol acetate 7 | Lacks Pyranone Ring, has C16 acetate | Significantly Reduced | Better than Hexaol 6 |

Impact of Stereochemistry on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor in determining the biological activity of drugs. longdom.orgmhmedical.com Different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit significant differences in their pharmacologic profiles, including potency, selectivity for biological targets, and metabolism. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. nih.govmdpi.com

In the context of cryptocaryolone diacetate and its analogues, the impact of stereochemistry presents a particularly interesting case. Studies evaluating synthetic cryptocaryols and their diastereomers revealed that both the cytotoxicity and the PDCD4 stabilizing ability were tolerant of significant stereochemical changes within the molecule. nih.gov This suggests that the precise spatial orientation of certain parts of the molecule may not be as critical for binding to its biological targets as is often the case with other natural products. nih.govmdpi.com

While the biological activity of cryptocaryol analogues is surprisingly permissive of stereochemical variations, this is not a universal rule in drug action. For many therapeutic agents, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. nih.gov The observation that large stereochemical changes are tolerated in cryptocaryols suggests a degree of flexibility in how these molecules interact with their cellular targets. nih.gov

Analysis of Structural Modifications on Target Binding and Functional Outcomes

Altering the chemical structure of a lead compound is a fundamental strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The analysis of such modifications provides direct insight into how different parts of the molecule contribute to its interaction with biological targets and its ultimate functional effect.

For the cryptocaryol family of compounds, the most illuminating structural modifications have involved the pyranone ring system. nih.gov A study focused on the synthesis and evaluation of analogues where this ring was absent provided critical information about its role.

Modification: Removal of the pyranone ring to create polyol structures (hexaol 6 and hexaol acetate 7). nih.gov

Impact on Target Binding/Functional Outcome:

Cytotoxicity: This modification led to a near-complete loss of cytotoxicity against cancer cell lines. nih.gov This strongly implies that the pyranone moiety is essential for the cell-killing activity of the parent compounds.

PDCD4 Stabilization: Despite the loss of cytotoxicity, these modified analogues retained a significant ability to stabilize the PDCD4 tumor suppressor protein. nih.gov

This decoupling of cytotoxicity from PDCD4 stabilization is a pivotal finding. It suggests that it may be possible to design analogues that retain the desired activity on the PDCD4 target while minimizing off-target cytotoxic effects. The functional outcome is thus highly dependent on specific structural motifs, allowing for the modulation of the biological activity profile through targeted chemical changes.

Rational Design and Synthesis of Novel this compound Analogues

The rational design and synthesis of novel analogues are driven by the SAR data obtained from initial studies. The goal is to create new molecules with improved properties, such as enhanced potency, greater selectivity, or more favorable drug-like characteristics. General strategies for creating analogues from natural products include diverted total synthesis (DTS), function-oriented synthesis (FOS), and biology-oriented synthesis (BIOS). rsc.org

The synthesis of a complex natural product like this compound requires sophisticated and stereocontrolled chemical strategies. Several enantioselective syntheses have been developed, providing pathways to the natural product and enabling the creation of designed analogues. nih.govnih.gov These synthetic routes are a testament to the principles of rational design, where each step is planned to achieve a specific structural and stereochemical outcome.

Key synthetic strategies that have been employed include:

Sharpless Asymmetric Dihydroxylation: This reaction is used to install key stereocenters with high enantioselectivity, forming the foundation of the molecule's specific three-dimensional structure. nih.gov

Palladium-Catalyzed Reduction: Utilized to establish absolute stereochemistry at other critical positions. nih.gov

(E)-Selective Olefin Cross-Metathesis: A powerful reaction for forming specific carbon-carbon double bonds, necessary for constructing the side chain of the molecule. nih.gov

Diastereoselective Oxy-Michael Addition: This strategy has been used to construct the bicyclic bridged structure present in the core of the molecule. nih.gov

Oxocarbenium Allylation: Employed to install the α-C-glycoside moiety, another key feature of the compound's architecture. nih.gov

By mastering these synthetic routes, chemists can not only produce the natural product itself but also systematically modify different parts of the molecule. Based on the SAR findings, future rational design efforts could focus on creating analogues that lack the pyranone ring to reduce cytotoxicity while optimizing the rest of the structure to maximize PDCD4 stabilization.

Pharmacological Research in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in In Vitro and In Vivo Research Systems

No publicly available scientific literature could be found that reports on the in vitro or in vivo ADME profiles of cryptocaryolone (B1248786) diacetate. Such studies are crucial in early drug development to predict a compound's behavior in a biological system. srce.hr Typically, these profiles are established through a series of standardized assays.

Key ADME Parameters Not Found in Literature for Cryptocaryolone Diacetate:

| Parameter | In Vitro Assays | In Vivo Studies |

| Absorption | Caco-2 permeability, MDCK-MDR1 | Oral and intravenous administration to determine uptake |

| Distribution | Plasma protein binding, tissue binding | Tissue distribution studies in animal models |

| Metabolism | Liver microsome stability, hepatocyte metabolism, CYP450 inhibition | Metabolite profiling in plasma, urine, and feces |

| Excretion | Transporter interaction studies | Mass balance studies to determine routes of elimination |

Pharmacokinetic Modeling in Experimental Animals

There is no available data from preclinical studies to facilitate the pharmacokinetic modeling of this compound in any experimental animal models. Pharmacokinetic studies are essential to characterize the time course of a drug's concentration in the body and to determine key parameters such as clearance, volume of distribution, and half-life. nih.govnih.gov Without primary data from animal studies, no modeling can be performed.

Mechanistic Pharmacodynamics in Cellular and Animal Models

While some compounds from the Cryptocarya genus have been noted for their biological activities, specific mechanistic pharmacodynamic studies on this compound are not present in the reviewed literature. benthamdirect.comnih.gov There is a mention of this compound as a potential cyclooxygenase-2 (COX-2) inhibitor, which suggests a possible anti-inflammatory mechanism. nih.gov However, detailed cellular and animal model studies to confirm this mechanism, evaluate its potency and efficacy, and explore other potential targets are not publicly documented.

Bioavailability Studies of this compound and Derivatives in Preclinical Settings

No studies reporting on the bioavailability of this compound or any of its derivatives following administration in preclinical settings could be identified. Bioavailability studies are fundamental to understanding the fraction of an administered dose of a drug that reaches the systemic circulation. nih.gov This information is critical for the development of orally administered therapeutic agents.

Analytical Methodologies in Cryptocaryolone Diacetate Research

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation and Confirmation in Synthetic Studies

The unambiguous determination of the complex three-dimensional structure of cryptocaryolone (B1248786) diacetate has been a significant achievement in natural product synthesis, made possible by the application of advanced spectroscopic and spectrometric methods. nih.govfigshare.com These techniques are indispensable for confirming the successful synthesis of the target molecule and for establishing its precise stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of cryptocaryolone diacetate, providing detailed information about the carbon-hydrogen framework and the relative stereochemistry of its chiral centers. nih.govnih.gov Both ¹H and ¹³C NMR are fundamental in this process.

In synthetic studies, comparison of the ¹H and ¹³C NMR spectral data of the synthesized molecule with that of the natural product is a primary method of structural confirmation. clockss.org For instance, the successful synthesis of (+)-cryptocarya diacetate was confirmed by the good agreement of its spectral data with reported values. clockss.org

Key NMR techniques used in the analysis of this compound and related compounds include:

¹H NMR: Provides information on the chemical environment and connectivity of protons.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The appearance of the quaternary carbon in the downfield region (e.g., 98.4 ppm) can be indicative of specific structural features like a 1,3-syn-relationship. clockss.org

2D NMR (COSY, HMBC, NOESY): These experiments are crucial for establishing connectivity between atoms and for determining the relative stereochemistry. For example, NOESY (Nuclear Overhauser Effect Spectroscopy) helps in identifying protons that are close in space, which is vital for assigning stereocenters. researchgate.net

Rychnovsky ¹³C NMR/acetonide analysis: This method, in conjunction with Mosher ester analysis, has been used to confirm the absolute and relative stereochemistry of related cryptocarya acetates. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Synthetic Intermediate of Cryptocarya Diacetate scirp.org

| Position | ¹H NMR (400 MHz, C₆D₆) δ (ppm) | ¹³C NMR (100 MHz) δ (ppm) |

| H-1 | 7.60 - 7.58 (m, 2H) | 139.0 |

| H-2 | 7.15, 7.03 (m, 3H) | 128.0 |

| H-3 | 5.33 (s, 1H) | 127.1 |

| H-4 | 3.66 - 3.59 (m, 2H) | 125.9 |

| H-5 | 3.56 - 3.50 (m, 1H) | 100.3 |

| H-6 | 3.49 - 3.41 (m, 1H) | 74.5 |

| H-7 | 1.84 (bs, 1H) | 72.1 |

| H-8 | 1.69 - 1.61 (m, 1H) | 58.8 |

| H-9 | 1.46 - 1.39 (m, 1H) | 38.0 |

| H-10 | 1.19 - 1.10 (m, 1H) | 37.9 |

| H-11 | 1.07 (d, J = 6.0 Hz, 3H) | 20.9 |

| H-12 | 0.93 (dt, J = 12.8, 2.0 Hz, 1H) |

Note: This data is for a synthetic intermediate and serves as an example of the type of NMR data generated during the synthesis of related compounds.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule. scirp.org

Different ionization techniques are employed, such as:

Electron Ionization (EI): This technique was used in the analysis of synthetic cryptocarya diacetate, providing fragmentation patterns that are useful for structural characterization. clockss.org

Electrospray Ionization (ESI): A soft ionization technique often used for HRMS analysis of natural products and their synthetic intermediates. scirp.org

The precise mass measurements obtained from HRMS are crucial for confirming that the synthesized compound has the correct molecular formula. scirp.orgcore.ac.uk

Optical Rotation and Circular Dichroism for Absolute Configuration Determination

While NMR and MS are powerful for determining the relative stereochemistry and molecular formula, chiroptical techniques like optical rotation and circular dichroism (CD) are essential for establishing the absolute configuration of a chiral molecule like this compound.

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral compound. The specific rotation ([α]D) is a characteristic physical property. For example, the synthetic sample of (+)-cryptocarya diacetate exhibited a specific rotation of [α]D +51.5 (c 0.5, CHCl3), which was in good agreement with the reported data for the natural product. clockss.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. mgcub.ac.in The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule. By comparing the experimental CD spectrum of a synthesized compound with the calculated spectrum for a proposed absolute configuration, or with the spectrum of the natural product, the absolute stereochemistry can be confidently assigned. rsc.orgfrontiersin.org This method has been used to establish the absolute configurations of related natural products. researchgate.netresearchgate.net

Quantitative Analytical Methods for this compound in Biological Matrices (e.g., for ADME studies)

While specific studies detailing the quantitative analysis of this compound in biological matrices for ADME (Absorption, Distribution, Metabolism, and Excretion) purposes are not extensively documented in the provided search results, general principles of such analyses can be inferred. The development of a new drug candidate necessitates understanding its pharmacokinetic profile, which involves measuring its concentration over time in various biological fluids like blood, plasma, and urine, as well as in tissues. veedalifesciences.commdpi.com

For a compound like this compound, a highly sensitive and selective analytical method would be required. High-performance liquid chromatography (HPLC) coupled with a suitable detector is a standard technique for the quantitative analysis of drugs in biological matrices. nih.gov

Potential analytical approaches would likely involve:

HPLC coupled with Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide applicability. It allows for the detection of the parent drug and its metabolites at very low concentrations.

HPLC with Fluorescence Detection: If this compound possesses native fluorescence or can be derivatized with a fluorescent tag, this method can offer high sensitivity comparable to mass spectrometry. nih.gov

The development of such a quantitative assay would require careful optimization of sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the biological matrix. mdpi.comcn-bio.com In vivo ADME studies often utilize a radiolabeled version of the drug (e.g., with ¹⁴C) to trace its fate in the body. veedalifesciences.com

High-Throughput Screening Assays for Biological Activity

High-throughput screening (HTS) is a crucial technology in drug discovery that allows for the rapid testing of large numbers of compounds for their biological activity against a specific target. nih.govbmglabtech.comwikipedia.org While specific HTS campaigns for this compound are not detailed in the search results, the general framework of HTS would be applicable to assess its therapeutic potential.

HTS assays can be broadly categorized as:

Biochemical Assays: These assays use purified components, such as enzymes or receptors, to test the direct interaction of a compound with its molecular target. nih.gov

Cell-based Assays: These assays use living cells to measure the effect of a compound on a cellular process or pathway. assay.works

The process of an HTS campaign for this compound would typically involve:

Assay Development: Designing a robust and automated assay that measures a specific biological activity of interest. assay.works

Primary Screen: Testing this compound, often at a single concentration, to identify initial "hits." evotec.com

Hit Confirmation and Dose-Response: Re-testing the hits to confirm their activity and determining their potency (e.g., IC₅₀ or EC₅₀) by testing a range of concentrations. evotec.com

Secondary and Orthogonal Assays: Using different assay formats or technologies to further validate the hits and gain insights into their mechanism of action. evotec.com

The data generated from HTS provides a critical starting point for further medicinal chemistry efforts to optimize the compound's activity and properties. bmglabtech.com

Future Directions and Unaddressed Research Gaps

Elucidation of Complete Biosynthetic Pathway Enzymes and Genes

A fundamental gap in our understanding of cryptocaryolone (B1248786) diacetate lies in its natural production. The intricate biosynthetic pathway, responsible for assembling this complex molecule within Cryptocarya latifolia, remains largely a black box. While a biosynthetic proposal by Drewes has inspired synthetic chemists, the specific enzymes and the genes encoding them are yet to be identified and characterized. acs.org Future research must prioritize the elucidation of this pathway. This endeavor will likely involve a combination of genomic sequencing of Cryptocarya latifolia to identify potential polyketide synthase (PKS) gene clusters, followed by heterologous expression and in vitro biochemical assays to confirm the function of individual enzymes. Unraveling this biosynthetic blueprint would not only provide profound insights into nature's chemical strategies but could also open avenues for biosynthetic engineering to produce novel analogues.

Discovery of Additional Molecular Targets and Detailed Mechanistic Pathways

While cryptocaryolone diacetate and its relatives have been noted for a range of biological activities, including potential applications in treating cancer and infectious diseases, their precise molecular targets and mechanisms of action are not well understood. acs.orgclockss.org Early investigations have hinted at their potential, but comprehensive studies to identify specific protein binding partners and delineate the downstream signaling pathways they modulate are lacking. researchgate.net

Future research should employ a variety of modern chemical biology techniques to address this gap. This includes affinity-based proteomics to pull down interacting proteins, and high-throughput screening against panels of kinases or other enzymes to identify direct molecular targets. scirp.org Subsequent cell-based assays and in vivo studies will be crucial to validate these targets and elucidate the detailed mechanistic pathways through which this compound exerts its biological effects.

Development of Advanced Analogues with Improved Potency, Selectivity, and Pharmacokinetic Properties

The natural structure of this compound serves as an excellent starting point, but it may not possess the optimal properties for a therapeutic agent. The development of advanced analogues through synthetic modification holds immense potential for improving its potency, target selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Structure-activity relationship (SAR) studies will be a cornerstone of this effort. researchgate.net By systematically modifying different parts of the molecule—such as the acetate (B1210297) groups, the polyol chain, and the bicyclic core—and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for its effects. This knowledge can then be used to design and synthesize novel compounds with enhanced therapeutic potential. For example, replacing the acetate groups with other functionalities could modulate the compound's solubility and cell permeability.

Investigation of Combination Therapeutic Strategies with Existing Research Compounds

The complexity of many diseases, particularly cancer, often necessitates treatment with multiple therapeutic agents. Investigating the potential of this compound in combination with existing research compounds or established drugs could reveal synergistic interactions that lead to enhanced efficacy and reduced side effects.

Future studies should explore the effects of combining this compound with other compounds that have complementary mechanisms of action. For instance, if this compound is found to inhibit a specific cell signaling pathway, combining it with a compound that targets a different but related pathway could lead to a more potent therapeutic effect. Such combination studies would initially be conducted in cell culture models and, if promising, could progress to preclinical animal models.

Application of "Omics" Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The advent of "omics" technologies offers powerful tools for gaining a systems-level understanding of the biological effects of this compound. nih.govteagasc.iehumanspecificresearch.org These technologies allow for the large-scale analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) within a biological system. humanspecificresearch.org

Applying these technologies to cells or organisms treated with this compound can provide a global snapshot of the molecular changes it induces. mdpi.comresearchgate.net For example, proteomics could identify changes in protein expression levels, while metabolomics could reveal alterations in metabolic pathways. humanspecificresearch.org This wealth of data can help to formulate new hypotheses about the compound's mechanism of action and identify potential biomarkers of its activity. mdpi.com

Phylogenetic and Chemoinformatic Approaches to Identify Related Bioactive Compounds

The discovery of this compound from Cryptocarya latifolia suggests that other species within the Cryptocarya genus, and indeed the broader Lauraceae family, may produce structurally related and biologically active compounds. bioline.org.br Phylogenetic and chemoinformatic approaches can be powerful tools for guiding the search for these novel natural products. nih.govdiva-portal.org

By constructing a phylogenetic tree of Cryptocarya and related genera, researchers can identify species that are closely related to C. latifolia and are therefore more likely to produce similar compounds. nih.gov Chemoinformatic tools can then be used to analyze the known chemical diversity of these plants and predict the presence of novel, undiscovered molecules. diva-portal.orgbohrium.com This targeted approach to natural product discovery is more efficient than random screening and has the potential to uncover a wealth of new bioactive compounds. nih.gov

Q & A

Q. What established synthetic methodologies are employed for Cryptocaryolone diacetate, and how do their efficiencies compare?

this compound is synthesized via Anion Relay Chemistry (ARC), which significantly reduces step counts compared to traditional methods. For example, the Type II ARC protocol enables synthesis in 9 steps with an 18% overall yield, whereas earlier routes required 15 steps . Key steps include dithiane hydrolysis, acylation, and ring-closing metathesis (RCM), with copper(I)-mediated additions critical for stereochemical control . Efficiency improvements stem from tandem reactions (e.g., "single-flask" homoallylic alcohol formation) and optimized purification protocols .

Q. How is enantioselective synthesis achieved in this compound production?

Asymmetric synthesis relies on chiral linchpins and stereoselective reductions. For instance, (R)-propylene oxide serves as a chiral building block in ARC, while directed reduction with sodium borohydride ensures syn-triol formation with >90% enantiomeric excess . Enantioselectivity is further validated via NMR and high-resolution mass spectrometry .

Q. What intermediates are pivotal in this compound’s de novo synthesis?

Critical intermediates include:

- Homoallylic alcohol : Formed via copper(I)-mediated vinylmagnesium bromide addition (52% yield) .

- Dihydropyrone : Generated via RCM (51% yield over 3 steps) .

- Syn-triol : Produced through sodium borohydride reduction, subsequently acetylated or cyclized .

Q. Which analytical techniques confirm this compound’s structural integrity?

Post-synthesis characterization employs:

- NMR spectroscopy for stereochemical assignment .

- High-resolution mass spectrometry for molecular weight validation .

- Chromatographic methods (e.g., HPLC) to assess purity (>95% in optimized protocols) .

Advanced Research Questions

Q. How can researchers reconcile yield discrepancies in reported this compound syntheses?

Yield variations (e.g., 16% vs. 18% overall) arise from differences in purification strategies and step-specific efficiencies. For example, the syn-triol intermediate’s instability necessitates rapid acetylation to avoid decomposition, impacting final yields . Methodological adjustments, such as solvent selection (e.g., THF vs. DCM) for RCM, can improve step yields by 10–15% .

Q. What strategies optimize the ring-closing metathesis (RCM) step in this compound synthesis?

RCM optimization focuses on:

- Catalyst choice : Grubbs 2nd-generation catalyst enhances dihydropyrone formation (51% yield vs. 35% with 1st-generation) .

- Substrate engineering : Electron-withdrawing acetyl groups on the diene improve reactivity .

- Reaction monitoring : Real-time GC-MS analysis prevents over-metathesis .

Q. How do directed reduction protocols impact stereochemical outcomes during syn-triol formation?

Sodium borohydride reduction under kinetic control favors syn-diastereoselectivity (dr >10:1). Solvent polarity adjustments (e.g., methanol/water mixtures) and temperature gradients (−20°C to 0°C) minimize byproducts like anti-triol . Post-reduction acetylation without intermediate purification stabilizes the product for subsequent steps .

Q. What challenges arise in scaling this compound synthesis, and how are they addressed?

Scaling issues include:

- Catalyst loading : High catalyst costs in RCM (5–10 mol%) are mitigated by recycling via silica gel filtration .

- Purification bottlenecks : Flash chromatography is replaced with crystallization for intermediates like dihydropyrone, improving throughput .

- Oxidative degradation : Strict inert atmosphere protocols (N₂/Ar) prevent diene oxidation during RCM .

Q. How does Anion Relay Chemistry (ARC) enhance modularity in this compound synthesis?

ARC enables sequential anion transfers between functional groups, allowing convergent synthesis. For example, the union of 2-methyl-1,3-dithiane with bifunctional linchpins (e.g., (R)-20) streamlines carbon chain elongation and stereocenter installation . This modularity facilitates library generation of analogs for structure-activity studies .

Q. What computational tools aid in predicting reaction outcomes for this compound derivatives?

Density Functional Theory (DFT) calculations model transition states in RCM and acetylations, guiding solvent and catalyst selection . Machine learning platforms (e.g., Schrӧdinger’s Maestro) predict regioselectivity in multi-step sequences, reducing experimental trial-and-error .

Methodological Considerations

- Data Contradiction Analysis : Compare stepwise yields across protocols (e.g., Wang et al. (2009) vs. O’Doherty Group (2003)) to identify critical inefficiencies .

- Experimental Design : Use fractional factorial designs to test variables (e.g., catalyst loading, temperature) in RCM optimization .

- Stereochemical Validation : Combine NOESY NMR with X-ray crystallography to resolve ambiguous configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.